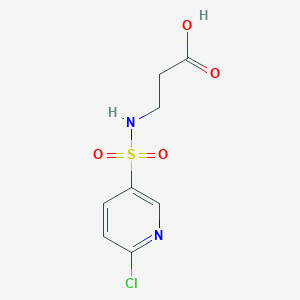

3-(6-Chloropyridine-3-sulfonamido)propanoic acid

Description

Properties

IUPAC Name |

3-[(6-chloropyridin-3-yl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-7-2-1-6(5-10-7)16(14,15)11-4-3-8(12)13/h1-2,5,11H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEYIOQUZIENMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257711 | |

| Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-15-2 | |

| Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(6-Chloropyridine-3-sulfonamido)propanoic Acid

A retrosynthetic analysis of the target molecule, this compound, logically disconnects at the robust sulfonamide bond. This cleavage simplifies the structure into two primary precursors: 6-chloropyridine-3-sulfonyl chloride and 3-aminopropanoic acid (commonly known as β-alanine). This strategy is predicated on the well-established reaction between a sulfonyl chloride and a primary amine to form a sulfonamide linkage. The selection of these precursors is advantageous as they are either commercially available or can be synthesized through established chemical routes.

Synthesis of Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of its foundational building blocks.

Preparation of 6-Chloropyridine-3-sulfonyl Chloride and Related Pyridine (B92270) Sulfonyl Halides

The synthesis of pyridine-3-sulfonyl chlorides can be achieved through various methods. One common approach involves the diazotization of substituted 3-aminopyridines, followed by a substitution reaction where the diazo group is replaced by a sulfonyl group. researchgate.net For instance, pyridine-3-sulfonyl chloride can be synthesized from 3-aminopyridine. google.compatsnap.com This process typically involves converting the amino group into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst, a variation of the Sandmeyer reaction. acs.org

Another route to pyridine-3-sulfonyl chloride starts from pyridine-3-sulfonic acid, which is then treated with chlorinating agents like phosphorus pentachloride or thionyl chloride to yield the desired sulfonyl chloride. chemicalbook.com A specific method for producing 2-chloropyridine-3-sulfonyl chloride involves the reaction of a diazonium salt with sulfur dioxide in acetic acid, with thionyl chloride being a more convenient reagent than gaseous SO2. acs.org Similarly, 4-chloropyridine-3-sulfonyl chloride has been prepared from 4-hydroxypyridine-3-sulfonic acid by reacting it with excess phosphorus trichloride (B1173362) and chlorine gas. google.com

| Product | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | NaNO₂, HCl, SO₂, Cu catalyst | google.compatsnap.comacs.org |

| Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonic acid | PCl₅ or SOCl₂ | chemicalbook.com |

| 2-Chloropyridine-3-sulfonyl chloride | 2-Chloro-3-aminopyridine (implied) | Diazotization reagents, SO₂/Thionyl chloride | acs.org |

| 4-Chloropyridine-3-sulfonyl chloride | 4-Hydroxypyridine-3-sulfonic acid | PCl₃, Cl₂ | google.com |

Synthesis of Aminopropanoic Acid Building Blocks

3-Aminopropanoic acid, or β-alanine, is the sole naturally occurring β-amino acid. wikipedia.orgresearchgate.net It serves as a crucial precursor for many industrially significant compounds. nih.gov Industrially, β-alanine is often produced through the reaction of ammonia (B1221849) with β-propiolactone. wikipedia.orgatamanchemicals.com Other chemical synthesis methods have been developed, though they can require extreme conditions such as high temperatures and pressures. researchgate.net

Alternative chemical syntheses include the ammoniation of acrylonitrile, which can proceed directly or via hydrolysis of an intermediate, β-aminoacrylonitrile. nih.gov Another pathway involves the hydrolysis of β-aminopropionitrile, which can be catalyzed by either acid or alkali. nih.gov For example, hydrolysis using barium hydroxide (B78521) has been reported to produce β-alanine with yields between 88% and 92%. nih.gov Biotechnological routes, which are often considered more environmentally friendly, are also utilized for β-alanine production. researchgate.net These methods include whole-cell catalysis starting from substrates like fumaric acid or β-aminopropionitrile. nih.gov

| Starting Material | Method | Key Features | Reference |

|---|---|---|---|

| β-propiolactone | Reaction with ammonia | Common industrial method. | wikipedia.orgatamanchemicals.com |

| Acrylonitrile | Ammoniation | Can be direct or via hydrolysis. | nih.gov |

| β-aminopropionitrile | Alkali hydrolysis (e.g., Ba(OH)₂) | High yields (88-92%) reported. | nih.gov |

| Fumaric acid | Whole-cell biocatalysis | Involves enzymatic cascade reactions. | nih.gov |

Sulfonamide Bond Formation Strategies

The critical step in assembling the final molecule is the creation of the sulfonamide linkage.

Condensation Reactions with Amino Acids

The formation of a sulfonamide bond is most commonly achieved through the reaction of a sulfonyl chloride with an amine. nih.gov In the synthesis of this compound, this involves the condensation of 6-chloropyridine-3-sulfonyl chloride with β-alanine. This nucleophilic substitution reaction, where the amino group of β-alanine attacks the electrophilic sulfur atom of the sulfonyl chloride, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The use of amino acids as starting materials in sulfonamide synthesis is advantageous due to their biological relevance, chirality, and the mild reaction conditions often required. nih.govresearchgate.net The reaction mechanism involves a nucleophilic attack by the amino group on the activated sulfonyl species. nih.govresearchgate.net

Alternative Synthetic Routes

While the direct condensation of a sulfonyl chloride and an amine is the most traditional method, alternative strategies for sulfonamide synthesis have been developed. One innovative approach allows for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. nih.govprinceton.edu This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the carboxylic acid to generate the sulfonyl chloride in situ, which then reacts with the amine. nih.govprinceton.edu This circumvents the need to isolate the often highly reactive sulfonyl chloride intermediate. princeton.edu Other methods include palladium-catalyzed couplings of aryl iodides with a sulfur dioxide surrogate, which can then be converted to sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org Additionally, primary sulfonamides can be converted back into sulfonyl chlorides using reagents like Pyry-BF4, which can then be reacted with various nucleophiles, offering a route for late-stage functionalization. nih.gov

Derivatization and Analog Synthesis

The core structure of this compound offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into three main areas: alterations of the propanoic acid moiety, substitution on the pyridine ring, and replacement of the core scaffolds with isosteres or bioisosteres.

Modifications of the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is a key functional handle for derivatization, allowing for the synthesis of esters and amides. These modifications can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Esterification: The carboxylic acid can be converted to a variety of esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This reaction is typically performed with an excess of the alcohol, which often serves as the solvent. The reaction is reversible, and the formation of the ester is driven to completion by removing water as it is formed. A range of alcohols, from simple alkyl alcohols to more complex structures, can be employed to generate a diverse set of ester analogs.

Amidation: The propanoic acid moiety can also be converted to a wide array of amides by coupling with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is often challenging. Therefore, activating agents are typically used to facilitate this transformation. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide.

| Modification | Reagents and Conditions | Product |

| Esterification | R'-OH, H+ catalyst (e.g., H2SO4), heat | 3-(6-Chloropyridine-3-sulfonamido)propanoate ester |

| Amidation | R'R''NH, Coupling agent (e.g., DCC, EDC), solvent (e.g., DCM, DMF) | N-substituted 3-(6-Chloropyridine-3-sulfonamido)propanamide |

Substituent Variations on the Pyridine Ring

The 6-chloro substituent on the pyridine ring serves as a valuable synthetic handle for introducing a wide range of functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. These modifications can significantly impact the electronic properties and steric profile of the molecule, leading to altered biological activity.

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic displacement by various nucleophiles, including amines and alkoxides. The reaction with amines can be used to introduce a variety of substituted amino groups, while reaction with alkoxides or alcohols in the presence of a strong base can yield the corresponding ether derivatives. These reactions are often facilitated by the electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen, which activate the ring towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki and Sonogashira reactions, provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring.

Suzuki Coupling: The reaction of the 6-chloro-pyridinesulfonamide core with a boronic acid or ester in the presence of a palladium catalyst and a base can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.

Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities by coupling the 6-chloropyridine derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The resulting alkynylpyridines can serve as versatile intermediates for further transformations.

| Reaction | Reagents and Conditions | Product |

| Nucleophilic Substitution (Amines) | R'R''NH, base (e.g., K2CO3), solvent (e.g., DMSO), heat | 3-(6-(Substituted-amino)pyridine-3-sulfonamido)propanoic acid |

| Nucleophilic Substitution (Alcohols) | R'OH, strong base (e.g., NaH), solvent (e.g., THF) | 3-(6-(Alkoxy)pyridine-3-sulfonamido)propanoic acid |

| Suzuki Coupling | R'-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., DME/H2O) | 3-(6-(Aryl/Alkyl)pyridine-3-sulfonamido)propanoic acid |

| Sonogashira Coupling | R'-C≡CH, Pd catalyst (e.g., PdCl2(PPh3)2), CuI, base (e.g., Et3N), solvent (e.g., THF) | 3-(6-(Alkynyl)pyridine-3-sulfonamido)propanoic acid |

Isosteric and Bioisosteric Replacements of Core Scaffolds

Isosteric and bioisosteric replacements are a fundamental strategy in drug design to optimize the properties of a lead compound. u-tokyo.ac.jp This involves replacing a functional group or a structural motif with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or pharmacokinetic profile.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by a variety of other aromatic or non-aromatic rings to explore different spatial arrangements and electronic distributions. Common bioisosteres for the pyridine ring include other five- or six-membered heterocycles such as pyrimidine, pyrazine, thiophene, or even a phenyl ring with appropriate substituents to mimic the hydrogen bonding and electronic characteristics of the pyridine nitrogen. pharmablock.com For instance, replacing the pyridine with a benzonitrile (B105546) has been a successful strategy in medicinal chemistry. researchgate.net The choice of the bioisostere depends on the specific interactions the pyridine ring makes with its biological target.

Sulfonamide Group Bioisosteres: The sulfonamide group is a versatile functional group in medicinal chemistry, but it can sometimes be associated with issues such as poor solubility or off-target effects. Therefore, its replacement with a suitable bioisostere can be a valuable strategy. Common bioisosteres for the sulfonamide group include sulfoximines and sulfonimidamides, which retain some of the key structural and electronic features of the sulfonamide while offering different physicochemical properties. researchgate.net Another approach is the replacement of the sulfonamide with other acidic functional groups like a tetrazole or an acylsulfonamide, which can mimic the acidic proton and hydrogen bonding capabilities of the sulfonamide. tandfonline.comdrughunter.com

| Original Scaffold | Bioisosteric Replacement | Rationale |

| Pyridine | Phenyl, Thiophene, Pyrimidine, Benzonitrile | Modulate electronics, lipophilicity, and hydrogen bonding capacity. pharmablock.comresearchgate.net |

| Sulfonamide | Sulfoximine, Sulfonimidamide, Tetrazole, Acylsulfonamide | Alter acidity, solubility, and metabolic stability while maintaining key interactions. researchgate.nettandfonline.comdrughunter.com |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods are fundamental to determining the precise molecular structure of a compound by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 3-(6-Chloropyridine-3-sulfonamido)propanoic acid are not published, a theoretical analysis predicts the expected signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanoic acid chain. The aromatic protons on the chloropyridine ring would appear in the downfield region (typically δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the chlorine and sulfonamide groups. The protons of the ethyl group in the propanoic acid moiety would exhibit characteristic triplet and quartet patterns, while the N-H proton of the sulfonamide would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found far downfield (δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups. The aliphatic carbons of the propanoic acid chain would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group, overlapping with C-H stretching vibrations. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The N-H stretch of the sulfonamide would likely appear as a medium-intensity band around 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring, which often give strong Raman signals.

Characteristic Vibrational Frequencies

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

There is currently no available research detailing the quantum chemical properties of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, has not been reported for this compound. Such studies are crucial for understanding its kinetic stability and chemical reactivity.

Reactivity Prediction and Mechanistic Insights (Computational)

Computational predictions regarding the reactivity of this compound, such as its susceptibility to nucleophilic or electrophilic attack, are not available. Similarly, computational insights into its potential reaction mechanisms have not been a subject of published research.

Molecular Modeling and Docking Studies

Specific molecular modeling and docking studies for this compound are absent from the scientific literature.

Ligand-Protein Interaction Profiling with Biological Targets

No studies have been published that profile the interaction of this compound with any specific biological targets. Therefore, information on its potential binding modes, including key hydrogen bonds, hydrophobic interactions, or ionic interactions, remains undetermined.

Binding Affinity Predictions and Mechanism of Action Elucidation (Computational)

In the absence of docking studies, there are no computational predictions of the binding affinity of this compound for any protein targets. Consequently, its mechanism of action at a molecular level has not been elucidated through computational methods.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

No QSAR or 3D-QSAR studies involving this compound have been found in the reviewed literature. These studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities, and the lack of such research indicates a significant gap in the understanding of this compound's structure-activity landscape.

Development of Predictive Models for Biological Interactions

Predictive modeling in computational chemistry aims to establish a quantitative relationship between the chemical structure of a molecule and its biological activity, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

For a molecule such as this compound, the development of a predictive model would involve a series of steps. Initially, a dataset of structurally similar compounds with known biological activities against a specific target would be compiled. The biological targets for sulfonamide-containing compounds are diverse and include enzymes like carbonic anhydrases, kinases, and various receptors.

Computational tools are then used to calculate a wide array of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features.

3D descriptors: Molecular shape, volume, and surface area-based parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests are employed to build a mathematical model that correlates the descriptors with the biological activity.

For instance, in studies involving other pyridine (B92270) sulfonamides, researchers have successfully developed QSAR models to predict their inhibitory activity against targets like carbonic anhydrase. These models often highlight the importance of specific electronic and steric features of the sulfonamide group and the pyridine ring in determining the binding affinity to the active site of the enzyme. While a specific model for this compound is not available, the methodology remains a cornerstone for predicting its potential biological interactions.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial aspect of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be developed based on a set of known active ligands for a particular target. The process involves aligning the active molecules and identifying the common chemical features that are responsible for their biological activity.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the carbonyl group of the propanoic acid. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group and the hydroxyl group of the carboxylic acid.

Aromatic/Hydrophobic Feature: The chloropyridine ring.

Pharmacophore models are valuable tools for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. They also guide the rational design of new ligands by providing a blueprint of the essential interactions required for binding to the target. Studies on various sulfonamide derivatives have demonstrated the utility of pharmacophore modeling in discovering novel inhibitors for targets such as the 5-HT7 receptor and α-glucosidase.

In Silico Physicochemical Property Prediction

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). In silico tools provide a rapid and cost-effective way to predict these properties from the molecular structure alone. For this compound, a variety of physicochemical parameters can be calculated using established computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₈H₉ClN₂O₄S | The elemental composition of the molecule. |

| Molecular Weight | 264.69 g/mol | The mass of one mole of the compound. |

| LogP (Octanol/Water Partition Coefficient) | 1.15 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 97.58 Ų | An indicator of the molecule's polarity and potential for membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |

| Number of Hydrogen Bond Acceptors | 5 | The number of nitrogen or oxygen atoms. |

| Molar Refractivity | 58.35 cm³ | A measure of the total polarizability of a mole of a substance. |

These predicted values offer initial insights into the potential behavior of this compound. For example, the LogP value suggests a moderate degree of lipophilicity, while the TPSA indicates a polar surface area that may influence its ability to cross biological membranes. The number of hydrogen bond donors and acceptors points to its potential to form interactions with biological macromolecules. It is important to note that these are theoretical predictions and would require experimental validation.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Enzyme Target Identification and Inhibition Studies

Investigations into the enzymatic targets of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid have explored its potential as an inhibitor of several key enzymes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are crucial in physiological processes, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While the general class of sulfonamides is known to inhibit CAs by binding to the zinc ion in the enzyme's active site, specific inhibitory profiling data for this compound against various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IX, and XII are not extensively detailed in the public domain. The inhibitory power (measured by the inhibition constant, Kᵢ) can vary significantly based on the specific substitutions on the sulfonamide scaffold.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in human cancers, making it a significant target for therapeutic inhibitors. The pathway involves multiple nodes, including the key mediator AKT, and is regulated by phosphatases like PTEN. While numerous small molecule inhibitors of PI3K have been developed, specific studies detailing the modulatory effects of this compound on the PI3K pathway have not been prominently reported.

The activity of this compound has been considered against other potential enzyme targets.

DNA Gyrase: This essential bacterial enzyme is a validated target for antibiotics. It is a type II topoisomerase that maintains DNA topology in bacteria. There is no specific evidence to suggest that this compound acts as an inhibitor of DNA gyrase.

Urate Oxidase: Also known as uricase, this enzyme catalyzes the oxidation of uric acid to allantoin. While it is present in most mammals, it is non-functional in humans. There are no available studies indicating that this compound inhibits urate oxidase.

Kinases: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Sulfonamide-based compounds have been developed as kinase inhibitors. However, specific kinase inhibition profiling for this compound, including its effects on cyclin-dependent kinases or other protein serine-threonine kinases, is not documented in the available literature.

Cellular Pathway Modulation in In Vitro Systems

The influence of this compound on cellular pathways in laboratory settings has been a subject of theoretical interest, though specific experimental data is sparse.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. The pathway includes well-known components such as the p38 MAPK signaling cascade. While the MAPK pathway is a significant target in cancer therapy, there is currently no direct evidence from in vitro studies to confirm that this compound modulates this signaling cascade.

The potential for this compound to interact with cell surface receptors has been considered.

G-protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors, transducing extracellular signals into intracellular responses. They are major drug targets for a wide range of diseases. There is no specific research available that demonstrates an interaction between this compound and any GPCRs.

Integrins: These are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The β3 integrin subfamily, for instance, is involved in processes like platelet aggregation and has been explored as a target in cancer therapy. Currently, there are no studies that report any modulatory effect of this compound on integrin interactions.

In Vitro and Pre-clinical In Vivo Studies for Target Validation

No published data were found regarding target validation studies for this compound.

Information regarding the use of cellular assays to determine the biological response of this compound is not available in the public domain.

There are no publicly documented mechanism-based phenotypic screening studies involving this compound.

No proof-of-concept studies for this compound in any research models, including microbial systems or specific cell lines, have been reported in the scientific literature.

Structure Activity Relationship Sar and Rational Design Paradigms

Systematic Exploration of Structural Modifications

The pyridine (B92270) ring is a common scaffold in medicinal chemistry due to its ability to form various interactions and its favorable physicochemical properties. nih.gov The nature, position, and number of substituents on this ring can dramatically alter a compound's biological profile. nih.gov In the case of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid, the pyridine ring is substituted at the 6-position with a chlorine atom.

The presence of a halogen, such as chlorine, is a classic modification in drug design. Electron-withdrawing groups like chlorine can significantly influence the electronic properties of the pyridine ring. nih.gov This alteration can affect the pKa of the sulfonamide group, which is often crucial for binding to target enzymes. For instance, in the context of carbonic anhydrase inhibitors, the electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide, facilitating its coordination to the zinc ion in the enzyme's active site. nih.gov

Furthermore, the position of substituents is paramount. Like other aromatic compounds, pyridine is prone to substitution reactions, favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov The placement of the chloro group at the 6-position and the sulfonamide at the 3-position is a deliberate design choice intended to optimize interactions with a specific biological target. Studies on related pyridine derivatives have shown that the presence and orientation of groups on the ring significantly affect biological activity. nih.govnih.gov

The following table illustrates how different substituents on a pyridine ring can modulate the inhibitory activity against a target, based on findings from related pyridine-sulfonamide inhibitors.

| Compound Analogue | Substitution on Pyridine Ring | Relative Potency | Rationale for Activity Change |

| Analogue A | 6-Chloro (as in parent compound) | Baseline | The electron-withdrawing nature of chlorine can enhance the binding affinity of the sulfonamide group. nih.gov |

| Analogue B | 6-Methyl | Potentially Reduced | An electron-donating group may decrease the acidity of the sulfonamide, weakening its interaction with metal ions in enzyme active sites. |

| Analogue C | 6-Methoxy | Potentially Altered | The methoxy (B1213986) group can act as a hydrogen bond acceptor and has different electronic effects compared to chlorine, which could alter target engagement. nih.gov |

| Analogue D | No substitution at 6-position | Potentially Reduced | The chlorine atom may be involved in crucial hydrophobic or halogen-bonding interactions within the target's binding pocket. |

The propanoic acid moiety serves as a critical pharmacophoric element. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, in a protein's active site. This can be a key anchoring point for the molecule.

The length and flexibility of the three-carbon chain (propyl) are also significant. It acts as a spacer, positioning the terminal carboxylic acid group at an optimal distance and orientation to interact with its binding partner. Modifications to this linker, such as shortening, lengthening, or increasing rigidity, would likely have a profound impact on the compound's affinity. Research on analogous compounds containing a propanoic acid side chain has highlighted its importance for in vitro and in vivo potency. nih.govnih.gov The synthetic flexibility of such structures allows for the introduction of various modifications to optimize biological activity and specificity. mdpi.com

The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents and a well-established zinc-binding group. nih.govresearchgate.net In many inhibitors, the sulfonamide exists in its anionic form (SO₂NH⁻) to coordinate directly with a zinc ion within an enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is often the primary driver of inhibitory potency.

Modifications to the sulfonamido linker can have significant consequences:

N-Alkylation: Adding an alkyl group to the sulfonamide nitrogen generally abolishes activity if the nitrogen's proton is required for interaction with the target.

Reversal (Amide vs. Sulfonamide): Replacing the sulfonamide with a reverse sulfonamide or an amide would alter the geometry and electronic properties, likely disrupting the established binding mode.

Bioisosteric Replacement: Replacing the sulfonamide with other acidic functional groups that can act as zinc-binding groups (e.g., hydroxamic acid) is a common strategy, but it would fundamentally change the compound class.

The stability and specific geometry of the sulfonamido linkage are thus essential for maintaining the structural integrity required for effective target engagement.

Scaffold Hopping and Bioisosteric Design

Scaffold hopping and bioisosteric replacement are advanced strategies in rational drug design used to identify novel chemical structures with similar biological activity but improved properties. nih.govresearchgate.net

Scaffold hopping would involve replacing the central 6-chloropyridine core with a different heterocyclic or carbocyclic ring system while aiming to maintain the spatial arrangement of the key interacting groups (the sulfonamide and the propanoic acid tail). nih.govresearchgate.net For example, the pyridine ring could be replaced with a pyrimidine, a thiophene, or a substituted phenyl ring. The goal is to discover new scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Bioisosteric replacement is a more focused approach where a specific functional group is exchanged for another with similar physical or chemical properties. nih.govu-strasbg.fr This is done to fine-tune a compound's potency, selectivity, or metabolic stability.

The following table provides examples of potential bioisosteric replacements for different moieties of the parent compound.

| Original Moiety | Potential Bioisostere | Rationale |

| 6-Chloro group | -CF₃, -CN | These groups are also electron-withdrawing and can mimic the steric and electronic properties of chlorine. |

| Pyridine Ring | Phenyl, Thiophene, Pyrimidine | These rings can serve as alternative scaffolds to present the side chains in a similar spatial orientation. researchgate.net |

| Propanoic Acid | Tetrazole, Hydroxamic Acid | These acidic groups can also act as hydrogen bond donors/acceptors or form ionic bonds, mimicking the carboxylic acid function. |

| Sulfonamide Linker | Reverse Sulfonamide, Amide | While often disruptive, these changes are explored to alter binding modes or improve pharmacokinetic properties. |

Lead Optimization Strategies for Enhanced Potency and Selectivity (in a research context)

Once a lead compound like this compound is identified, lead optimization aims to enhance its desired properties. This is an iterative process of chemical synthesis and biological testing.

A primary goal is to improve potency, often measured as the IC₅₀ or Kᵢ value. This can be achieved by making small, rational modifications to the structure to maximize favorable interactions with the target. For instance, computational methods like Free Energy Perturbation (FEP) can predict the effect of substituting the chlorine atom with other halogens or small groups. nih.gov A hypothetical FEP-guided optimization might explore replacing the chlorine at the 6-position with fluorine, a cyano group, or a trifluoromethyl group to see if these changes could lead to stronger binding interactions. nih.gov

Another critical aspect is improving selectivity. Many targets, such as kinases or metalloenzymes, belong to large families of related proteins. A lack of selectivity can lead to off-target effects. Selectivity can be engineered by exploiting subtle differences in the amino acid composition of the binding sites between the target and off-target proteins. For example, if an off-target has a larger binding pocket, adding a bulky group to the pyridine ring of the compound could create a steric clash that prevents binding to the off-target while being accommodated by the primary target. This "tail approach" is a common strategy for achieving isoform selectivity in inhibitors. nih.gov

The table below outlines potential optimization strategies and their expected outcomes in a research setting.

| Strategy | Specific Modification Example | Desired Outcome | Underlying Principle |

| Enhance Potency | Replace 6-Cl with 6-CN | Lower IC₅₀ value | The cyano group may form more favorable dipole-dipole interactions with a specific residue in the active site. nih.gov |

| Improve Selectivity | Add a methyl group to the propanoic acid chain (alpha to the carboxylate) | Higher potency for target vs. off-target | The added group may exploit a small hydrophobic pocket present only in the intended target, increasing binding affinity for it specifically. |

| Increase Metabolic Stability | Replace a metabolically labile C-H bond with a C-F bond | Longer half-life in vitro | The carbon-fluorine bond is stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes. |

| Modulate Physicochemical Properties | Convert the carboxylic acid to a methyl ester prodrug | Improved cell permeability | Temporarily masking the polar carboxylic acid can enhance the molecule's ability to cross cell membranes. The ester is later cleaved by intracellular esterases to release the active acid. |

Through these systematic and rational approaches, the initial scaffold of this compound can be methodically refined to develop analogues with superior potency, selectivity, and drug-like properties for further investigation.

Applications in Chemical Biology and Research Tool Development

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. The development of an effective chemical probe requires a molecule with specific characteristics, including target affinity and selectivity, as well as features that allow for its detection or use in pull-down assays. The structure of 3-(6-chloropyridine-3-sulfonamido)propanoic acid contains several functional groups that could be exploited in the design of such probes.

The sulfonamide moiety is a common feature in a wide range of biologically active molecules and is known to participate in key binding interactions with protein targets, often through hydrogen bonding. The propanoic acid portion of the molecule provides a convenient attachment point, or "handle," for the conjugation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags. These tags are essential for the visualization and isolation of the target protein.

The 6-chloropyridine ring offers a potential site for covalent modification of a target protein. The chlorine atom can act as a leaving group in a nucleophilic aromatic substitution reaction with a suitably positioned nucleophilic residue (such as cysteine or lysine) on the protein surface. This would result in the formation of a stable, covalent bond between the probe and its target, which is particularly useful for target identification and validation studies.

While specific biological targets for this compound have not been reported, its structural similarity to known inhibitors of various enzymes, such as kinases and metalloproteinases, suggests that it could be adapted as a probe for these protein families. The table below illustrates a hypothetical set of properties for a chemical probe derived from this scaffold.

| Property | Description | Potential Advantage of the Scaffold |

| Target Affinity | The strength of the binding interaction between the probe and its target. | The sulfonamide group can form strong hydrogen bonds with the target protein. |

| Target Selectivity | The ability of the probe to bind to its intended target with minimal off-target effects. | The specific substitution pattern of the pyridine (B92270) ring can be modified to achieve selectivity. |

| Cellular Permeability | The ability of the probe to cross the cell membrane and reach its intracellular target. | The overall physicochemical properties can be tuned by modifying the scaffold. |

| Covalent Reactivity | The potential for the probe to form a covalent bond with its target. | The 6-chloropyridine moiety can act as a reactive group for covalent labeling. |

| Functional Handle | A site for the attachment of reporter groups. | The propanoic acid provides a carboxylic acid handle for conjugation. |

This table presents a conceptual framework for the development of a chemical probe based on the this compound scaffold.

Utility as Molecular Scaffolds for Novel Compound Libraries

In drug discovery and chemical biology, a molecular scaffold is a core chemical structure that can be systematically modified to generate a library of related compounds. These libraries are then screened for biological activity against a variety of targets. The structure of this compound is well-suited to serve as a versatile scaffold for the creation of diverse compound libraries.

The molecule has three distinct points of diversification:

The Pyridine Ring: The chlorine atom at the 6-position can be substituted with a variety of nucleophiles, such as amines, thiols, or alcohols, through nucleophilic aromatic substitution. This allows for the introduction of a wide range of chemical functionalities to explore the binding pocket of a target protein.

The Sulfonamide Nitrogen: The sulfonamide nitrogen can potentially be alkylated or acylated to introduce further diversity, although this may be more challenging than modification at the other two positions.

The Carboxylic Acid: The carboxylic acid of the propanoic acid side chain can be readily converted into a variety of other functional groups, such as amides, esters, or alcohols. Amide coupling, in particular, is a robust and widely used reaction in medicinal chemistry, allowing for the introduction of a vast array of amines to create a large and diverse library of compounds.

The synthesis of a compound library based on this scaffold would likely involve a divergent synthetic strategy, where the core scaffold is first synthesized and then elaborated in parallel reactions to generate the final library members. The table below outlines a hypothetical library design based on this scaffold.

| Point of Diversification | R-Group 1 (from Nucleophile) | R-Group 2 (from Amine) |

| Position 6 of Pyridine Ring | -NH-CH₂-Ph | -NH-Cyclohexyl |

| -S-CH₂-CH₃ | -NH-(4-fluorophenyl) | |

| -O-Ph | -N(CH₃)₂ |

This table provides a simplified representation of how a diverse chemical library could be generated from the this compound scaffold by introducing different R-groups at two key diversification points.

Contribution to Understanding Fundamental Biological Processes

The development and application of novel chemical tools are crucial for advancing our understanding of fundamental biological processes. While there is no direct evidence of this compound being used in this capacity, its potential as a chemical probe and a molecular scaffold suggests that derivatives of this compound could contribute significantly to biological research.

For example, a selective probe developed from this scaffold could be used to investigate the role of a specific enzyme in a cellular signaling pathway. By treating cells with the probe, researchers could inhibit the activity of the target enzyme and observe the downstream effects, thereby elucidating the enzyme's function in the pathway.

Furthermore, the screening of compound libraries derived from this scaffold could lead to the discovery of new modulators of biological processes. A hit from such a screen could serve as a starting point for the development of a more potent and selective tool compound for studying a particular biological pathway or disease state. The sulfonamide class of compounds has a rich history in medicinal chemistry and has led to the development of numerous drugs and research tools. nih.gov The unique combination of a chloropyridine and a sulfonamido-propanoic acid moiety in this scaffold offers the potential for the discovery of novel biological activities.

Future Perspectives and Emerging Research Directions

Integration with Advanced Screening Technologies

The initial step in elucidating the biological activity of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid would involve its integration into advanced screening platforms. High-throughput screening (HTS) and high-content screening (HCS) offer the capability to rapidly assess the compound's effect on a vast array of biological targets and cellular processes.

High-Throughput Screening (HTS): HTS allows for the automated testing of thousands of compounds against specific molecular targets. For this compound, this could involve screening against panels of kinases, proteases, or other enzymes known to be implicated in various diseases. The data generated would provide a preliminary "hit list" of potential biological targets.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of a compound on complex cellular phenotypes. This technology could be employed to observe changes in cell morphology, protein localization, or the expression of specific biomarkers in response to treatment with this compound.

An illustrative workflow for integrating this compound into advanced screening is presented below:

| Screening Phase | Technology Employed | Objective | Potential Data Output |

| Primary Screening | High-Throughput Screening (HTS) | Identify initial biological "hits" from large target panels. | IC50/EC50 values against specific enzymes or receptors. |

| Secondary Screening | High-Content Screening (HCS) | Characterize the cellular effects of the compound. | Data on cytotoxicity, apoptosis induction, changes in subcellular structures. |

| Target Deconvolution | Chemical Proteomics | Identify the specific protein targets of the compound. | List of binding partners and their relative affinities. |

Multidisciplinary Approaches in Sulfonamide Research

The comprehensive investigation of this compound necessitates a multidisciplinary approach, fostering collaboration between chemists, biologists, computational scientists, and pharmacologists. The sulfonamide group is a well-established pharmacophore, and its study has greatly benefited from such integrated strategies. doaj.orgresearchgate.net

Computational Chemistry: In silico modeling can predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential binding modes to various protein targets. This can guide further experimental work and the rational design of more potent and selective analogs.

Chemical Biology: The development of chemical probes based on the this compound scaffold can be instrumental in identifying its cellular targets and elucidating its mechanism of action.

Structural Biology: If a specific protein target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound-protein complex, providing critical insights for structure-based drug design.

Unexplored Biological Targets and Mechanistic Hypotheses

While the biological targets of this compound are currently unknown, its structural features suggest several plausible avenues for investigation. The presence of the sulfonamide moiety, a key feature in many antibacterial and anticancer drugs, combined with the propanoic acid side chain, which can mimic endogenous ligands, opens up a range of possibilities. thieme-connect.commdpi.com

Potential Target Classes:

Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation and various physiological processes.

Kinases: The pyridine (B92270) ring and sulfonamide linker could potentially interact with the ATP-binding site of various protein kinases.

Metabolic Enzymes: The propanoic acid moiety suggests a potential for interaction with enzymes involved in fatty acid metabolism or other metabolic pathways. drugbank.com Recent studies on similar propanoic acid derivatives have highlighted their potential as antimicrobial and anticancer agents. mdpi.commdpi.com

Illustrative Mechanistic Hypotheses:

| Hypothesis | Rationale | Proposed Experimental Validation |

| Inhibition of a novel kinase | The compound's structure may fit into the ATP-binding pocket of an understudied kinase. | Kinase profiling assays followed by cellular thermal shift assays (CETSA). |

| Disruption of a metabolic pathway | The propanoic acid tail could act as a competitive inhibitor for a key metabolic enzyme. | Metabolomic analysis of treated cells to identify pathway perturbations. |

| Modulation of a transcription factor | The compound could interfere with protein-protein interactions necessary for transcriptional regulation. | Reporter gene assays and chromatin immunoprecipitation (ChIP) sequencing. |

Advances in Synthetic Accessibility and Green Chemistry for Sulfonamide Synthesis

The future development of this compound and its analogs will depend on efficient and sustainable synthetic methods. Traditional methods for sulfonamide synthesis often involve harsh reagents and produce significant waste. thieme-connect.com Modern synthetic chemistry offers greener alternatives. rsc.orgresearchgate.net

Modern Synthetic Strategies:

C-N Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions provide a versatile and efficient means of forming the key sulfonamide bond. researchgate.net

S-N Bond Formation: Novel methods for the direct formation of the S-N bond, avoiding the need for pre-functionalized starting materials, are continually being developed. thieme-connect.com

Mechanochemistry: Solvent-free mechanochemical synthesis offers a highly sustainable approach to sulfonamide production, reducing both waste and energy consumption. rsc.org

Comparison of Synthetic Approaches:

| Synthetic Strategy | Key Advantages | Relevance to Green Chemistry |

| Traditional Sulfonyl Chloride Method | Well-established, high yields for simple substrates. | Often involves hazardous reagents like chlorosulfonic acid. thieme-connect.com |

| Transition-Metal Catalyzed Coupling | High functional group tolerance, milder reaction conditions. researchgate.net | Reduces the need for harsh reagents but may use heavy metal catalysts. |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, minimal waste. rsc.org | Represents a significant advancement in sustainable chemical synthesis. |

Q & A

Q. What are the recommended synthetic pathways for 3-(6-chloropyridine-3-sulfonamido)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonamide bond formation between 6-chloropyridine-3-sulfonyl chloride and 3-aminopropanoic acid derivatives. Key steps include:

- Step 1: Activation of the sulfonyl chloride group in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Step 2: Dropwise addition of 3-aminopropanoic acid in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (2–4 hours). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on the pyridine ring (δ 7.8–8.5 ppm) and propanoic acid backbone (δ 2.5–3.5 ppm).

- 13C NMR confirms sulfonamide linkage (C-SO2-N signal at ~45 ppm).

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode detects [M-H]⁻ peaks to verify molecular weight (e.g., C₈H₈ClN₂O₄S: theoretical m/z 290.9864).

- Infrared Spectroscopy (IR): Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and carboxylic acid O-H at 2500–3300 cm⁻¹.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months.

- Monitor degradation via HPLC at intervals (0, 1, 3 months).

- Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition products.

- Solution Stability: Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze by LC-MS after 24–72 hours.

Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may be required for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across independent studies?

Methodological Answer:

- Reproducibility Protocol:

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Validate purity (>95%) and confirm absence of impurities (e.g., residual solvents) via GC-MS.

- Dose-Response Analysis: Use a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Mechanistic Follow-Up: Employ knock-out models (e.g., CRISPR for target enzymes) or competitive binding assays to confirm specificity.

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target receptors (e.g., enzymes with sulfonamide-binding pockets).

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- MD Simulations: Run 100 ns molecular dynamics trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes.

- Synthetic Prioritization: Rank derivatives based on docking scores, synthetic feasibility (e.g., retrosynthetic analysis via Synthia), and ADMET predictions .

Q. What methodologies validate the compound’s role in enzyme inhibition or allosteric modulation?

Methodological Answer:

- Kinetic Assays:

- Measure initial reaction rates (UV-Vis spectrophotometry) with varying substrate concentrations.

- Fit data to Michaelis-Menten or Hill equations to determine inhibition constant (Kᵢ) and mechanism (competitive/non-competitive).

- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip; monitor real-time binding kinetics (association/dissociation rates).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish allosteric vs. orthosteric effects.

- Cryo-EM/X-Ray Crystallography: Resolve 3D structures of enzyme-ligand complexes to identify binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.